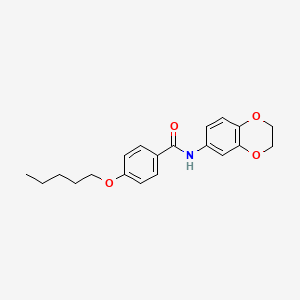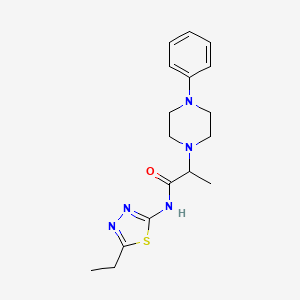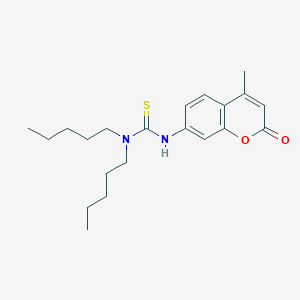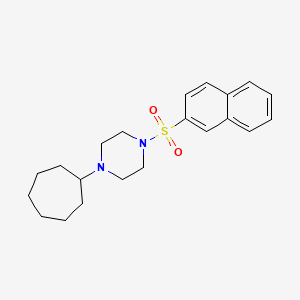
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide, also known as BPB, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide exerts its biological effects through the inhibition of various enzymes and receptors. For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cell differentiation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has also been found to modulate the activity of GABA(A) receptors, which are important targets for the treatment of anxiety and epilepsy.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has been shown to have various biochemical and physiological effects, depending on the target molecule and cell type. For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has been found to induce apoptosis in cancer cells by activating the caspase pathway and downregulating anti-apoptotic proteins. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has also been shown to modulate the activity of voltage-gated ion channels, leading to changes in neuronal excitability and synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes and blood-brain barrier. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide also has some limitations, such as its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity assays are necessary to ensure the safety and efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide in experimental settings.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide, including the development of new derivatives with improved pharmacological properties, the investigation of its effects on other molecular targets and cell types, and the exploration of its potential as a therapeutic agent in various diseases. Additionally, the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide as a tool for chemical biology and drug discovery is a promising area of research that warrants further investigation.
Conclusion
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide, or N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide, is a compound that has gained attention in scientific research due to its potential applications in various fields. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has been shown to have various biological effects, depending on the target molecule and cell type. While N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has several advantages for lab experiments, careful dose-response studies and toxicity assays are necessary to ensure its safety and efficacy. Further research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide is needed to fully understand its potential as a therapeutic agent and tool for chemical biology and drug discovery.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has been found to modulate the activity of ion channels and receptors, suggesting its potential as a therapeutic agent for neurological disorders. In drug discovery, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(pentyloxy)benzamide has been used as a scaffold for the development of new compounds with improved pharmacological properties.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-2-3-4-11-23-17-8-5-15(6-9-17)20(22)21-16-7-10-18-19(14-16)25-13-12-24-18/h5-10,14H,2-4,11-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWKVMVKWGIPHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4699016.png)
![N-(2-{[4-(4-methyl-2-quinolinyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B4699019.png)

![S-{4-[2-(benzyloxy)-5-bromobenzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate](/img/structure/B4699032.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-propylmethanesulfonamide](/img/structure/B4699058.png)
![1-[3-({[5-(4-ethoxybenzyl)-4,6-dihydroxy-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4699063.png)
![ethyl {[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate](/img/structure/B4699064.png)
![N-(4-chlorobenzyl)-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4699087.png)
![2-(benzylamino)-2-oxoethyl [(4,6-diphenyl-2-pyrimidinyl)thio]acetate](/img/structure/B4699099.png)
![N-(diphenylmethyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4699103.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4699121.png)